N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide
CAS No.: 946345-59-1
Cat. No.: VC11986672
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946345-59-1 |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide |
| Standard InChI | InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-11-5-8-15-13-17(9-10-18(15)21)20-19(22)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,20,22) |
| Standard InChI Key | FPXSVCASZIGIOK-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C |
| Canonical SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s structure integrates a tetrahydroquinoline scaffold, a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring. The ethanesulfonyl group () at position 1 and the 3-methylbenzamide moiety at position 6 introduce steric and electronic modifications that influence its reactivity and interactions. The sulfonamide group enhances water solubility compared to unmodified quinoline derivatives, while the methyl group on the benzamide contributes to lipophilicity (), balancing membrane permeability and solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 358.5 g/mol | |
| IUPAC Name | N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide | |
| Canonical SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C | |
| logP | ~2.5 |
The InChIKey FPXSVCASZIGIOK-UHFFFAOYSA-N confirms its unique stereochemical identity, critical for database searches and patent analyses.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide involves multi-step organic reactions. A typical route includes:
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Quinoline Core Formation: Cyclization of aniline derivatives with carbonyl compounds under acidic conditions generates the tetrahydroquinoline backbone.
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Sulfonylation: Reaction with ethanesulfonyl chloride introduces the sulfonyl group at position 1.
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Amidation: Coupling the intermediate with 3-methylbenzoic acid using carbodiimide-based reagents.
Yield optimization often requires precise control of reaction parameters, such as temperature (maintained at 0–5°C during sulfonylation) and stoichiometric ratios. Chromatographic purification ensures >95% purity, as confirmed by HPLC.
Applications in Pharmaceutical Research
Therapeutic Indications
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Anticancer Agents: Sulfonamide-quinoline hybrids disrupt microtubule assembly and induce apoptosis in cancer cell lines.
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Antimicrobials: Structural analogs show efficacy against Gram-positive bacteria (MIC < 1 µg/mL).
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Neuroinflammatory Disorders: By targeting isoprenoid pathways, this compound may suppress γδ T-cell activation, a driver of multiple sclerosis and Alzheimer’s disease .
Challenges and Future Directions
Current Limitations
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Synthetic Complexity: Multi-step synthesis reduces scalability.
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Unclear Pharmacokinetics: Absence of in vivo studies hinders ADMET profiling.
Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Modifying the benzamide substituent could optimize target selectivity.
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In Vivo Efficacy Trials: Testing in rodent models of inflammation or infection is warranted.
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